molecular formula C6H7N5 B12110724 7-Methylpyrazolo[1,5-a][1,3,5]triazin-4-amine

7-Methylpyrazolo[1,5-a][1,3,5]triazin-4-amine

Cat. No.: B12110724
M. Wt: 149.15 g/mol
InChI Key: DBNKSTABGCHVPK-UHFFFAOYSA-N
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Description

7-Methylpyrazolo[1,5-a][1,3,5]triazin-4-amine is a heterocyclic compound with the molecular formula C6H7N5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylpyrazolo[1,5-a][1,3,5]triazin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-methylpyrazole with cyanogen bromide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the triazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-Methylpyrazolo[1,5-a][1,3,5]triazin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Nucleophiles like halides or amines in polar solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products

    Oxidation: Formation of 7-methylpyrazolo[1,5-a][1,3,5]triazin-4-one.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted pyrazolo[1,5-a][1,3,5]triazines with various functional groups.

Scientific Research Applications

7-Methylpyrazolo[1,5-a][1,3,5]triazin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methylpyrazolo[1,5-a][1,3,5]triazin-4-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This compound may also interact with DNA or RNA, affecting transcription and translation processes. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methylpyrazolo[1,5-a][1,3,5]triazin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine

InChI

InChI=1S/C6H7N5/c1-4-2-5-8-3-9-6(7)11(5)10-4/h2-3H,1H3,(H2,7,8,9)

InChI Key

DBNKSTABGCHVPK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1)N=CN=C2N

Origin of Product

United States

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